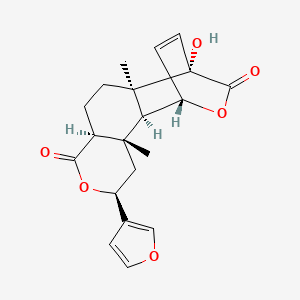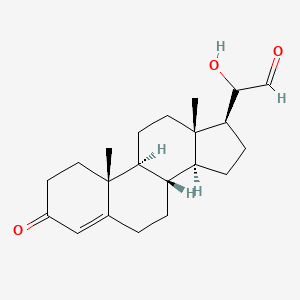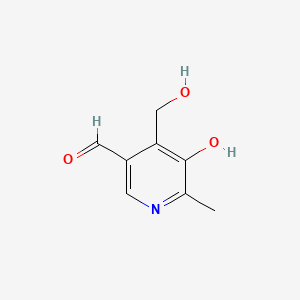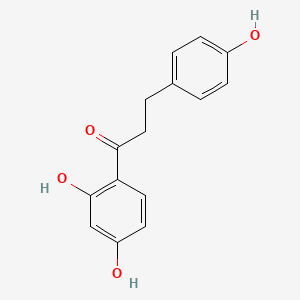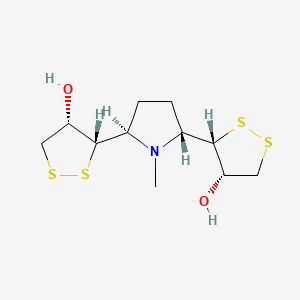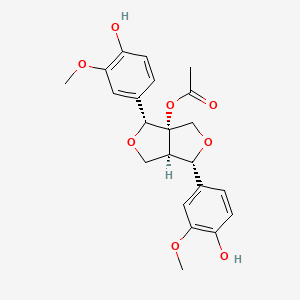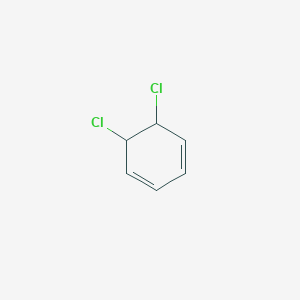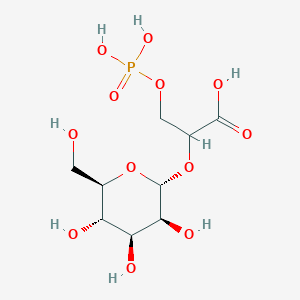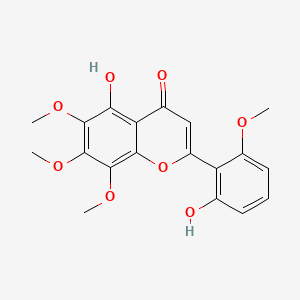
Skullcapflavone II
説明
Synthesis Analysis
The synthesis of Skullcapflavone II primarily involves the extraction from Scutellaria baicalensis. Although specific synthesis routes are not detailed in the provided research, the extraction process plays a crucial role in obtaining high-purity compounds for further study and potential therapeutic use.
Molecular Structure Analysis
This compound possesses a complex molecular structure characteristic of flavonoids, featuring multiple hydroxy and methoxy groups that contribute to its biological activity. This structure is pivotal in its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cancer progression.
Chemical Reactions and Properties
This compound exhibits significant anti-inflammatory and anticancer activities. It antagonizes the bradykinin receptor more potently than other flavonoids derived from Scutellaria baicalensis, suggesting a specific chemical interaction that may underlie its therapeutic effects (Ha-young Jang et al., 2012).
Physical Properties Analysis
While detailed physical properties such as melting point, solubility, and crystal structure were not directly reported, the flavonoid nature of this compound suggests it has the typical physical properties of similar compounds, including moderate solubility in water and higher solubility in organic solvents.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity and stability, are crucial in its biological activities. It has been found to inhibit the degradation of type I collagen by suppressing MMP-1 transcription in human skin fibroblasts, indicating its chemical stability and reactivity in biological systems (Young Hun Lee et al., 2019). Additionally, its interactions with cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, highlight its capacity to modulate cellular functions through chemical interactions (Lianrui Li et al., 2021).
科学的研究の応用
Anti-Asthmatic Properties
- Skullcapflavone II demonstrates potential in treating allergic asthma. In a study involving a mouse model of ovalbumin-induced allergic asthma, it was found to significantly reduce airway hyperresponsiveness, eosinophilia, and Th2 cytokine production. It also affected transforming growth factor-β1 levels, subepithelial collagen deposition, and goblet cell hyperplasia, suggesting its efficacy in mitigating major pathophysiological features of allergic asthma through TGF-β1/Smad signaling pathways (Jang et al., 2012).
Skin Health and Anti-Aging
- This compound inhibits matrix metalloproteinase-1 (MMP-1) expression, which is crucial for maintaining the integrity of type I collagen in human skin fibroblasts. It does not affect collagen secretion but reduces MMP-1 secretion, thereby potentially aiding in skin health and anti-aging (Lee et al., 2019).
Anti-Inflammatory and Anti-Apoptotic Effects
- In a study examining the effects of this compound on lipopolysaccharide-induced apoptosis and inflammation in human lung fibroblasts, it was found to exhibit antiapoptotic and anti-inflammatory effects. This was achieved through the inhibition of the NF-κB pathway, suggesting its potential in treating conditions involving cell apoptosis and inflammation (Wang et al., 2022).
Atopic Dermatitis Treatment
- This compound has been shown to significantly suppress atopic dermatitis-associated cytokines in HaCaT cells. This includes inhibiting the expression of thymus- and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC), and cathepsin S (CTSS), which are associated with itching in patients with atopic dermatitis. These findings indicate its potential as a therapeutic agent for skin inflammatory diseases (Lee et al., 2021).
Cancer Therapeutics
- Research suggests that this compound may have anti-cancer properties. One study found that it suppressed lung cancer cell proliferation by down-regulating microRNA-21 and modulating the PI3K/AKT/mTOR signaling pathway. Another study showed its effectiveness against breast cancer cells, indicating its potential as an anticancer molecule (Yang et al., 2019), (Li et al., 2021).
作用機序
- Role : NQO1 plays a crucial role in the nitro reduction of aristolochic acids (AAs), including aristolochic acid I (AAI). This reduction leads to the production of aristoloactam and AA-DNA adducts .
- Impact on Bioavailability : SFII’s binding affinity and inhibitory activity contribute to its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
特性
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFOKBGMKVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203606 | |
| Record name | Skullcapflavone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55084-08-7 | |
| Record name | Skullcapflavone II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55084-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Skullcapflavone II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skullcapflavone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKULLCAPFLAVONE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





